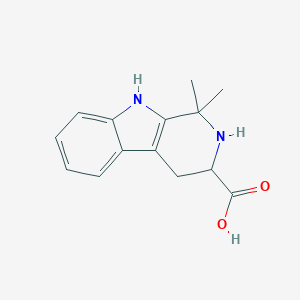

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (DMT-CCA) is a naturally occurring alkaloid found in a variety of plants and fungi. It has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The IUPAC name for this compound is 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid .

Synthesis Analysis

The synthesis of β-carboline alkaloids, including DMT-CCA, has been a focus of interest due to their diverse biological activities . The oxidative dehydrogenation of 1-aryl (hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids derivatives with dimethyl sulfoxide has been studied. This reaction leads to the formation of 1-aryl (hetaryl)-9Н-β-carbolines, indicating a pathway for synthesizing specific chemical structures.Molecular Structure Analysis

The molecular structure of DMT-CCA consists of a tricyclic, pyridine-fused indole framework . The InChI code for this compound is 1S/C14H16N2O2/c1-14 (2)12-9 (7-11 (16-14)13 (17)18)8-5-3-4-6-10 (8)15-12/h3-6,11,15-16H,7H2,1-2H3, (H,17,18) .Chemical Reactions Analysis

The oxidative dehydrogenation of 1-aryl (hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids derivatives with dimethyl sulfoxide has been studied. This reaction leads to the formation of 1-aryl (hetaryl)-9Н-β-carbolines.Physical And Chemical Properties Analysis

The molecular weight of DMT-CCA is 244.29 . The InChI key for this compound is CWGHZIOJFVTEPN-UHFFFAOYSA-N .Applications De Recherche Scientifique

Biological Potential of Indole Derivatives

Indole derivatives, which include this compound, possess a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in pharmacological research for the development of new therapeutic agents.

Anticancer Activity

The indole scaffold is found in many synthetic drug molecules with high affinity to multiple receptors, which is helpful in developing new useful derivatives. Specifically, indole derivatives have shown promise in anti-tumor activity, with potential applications in cancer treatment .

Mast Cell Stabilization

Derivatives of this compound have been reported to inhibit degranulation, exerting an anti-allergic effect . This application is particularly relevant in the study of allergic reactions and could lead to the development of new anti-allergy medications.

Blood Pressure Regulation

Some indole derivatives, closely related to this compound, have been found to substantially lower blood pressure for an extended period, similar to the effects of reserpine . This application is crucial in cardiovascular research and the development of antihypertensive drugs.

Role in Plant Growth

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, contains the indole nucleus. This highlights the compound’s importance in plant biology and agriculture, particularly in the synthesis of plant growth regulators .

Synthesis of Harmine Derivatives

This compound is involved in the synthesis of harmine derivatives, which have shown cytotoxicity and insecticidal activities. Such applications are significant in the fields of pest control and environmental science .

Pharmaceutical Secondary Standard

As a secondary standard, this compound is used in the synthesis of molecules for biological studies, including the evaluation of cytotoxicity of β-carbolines . This is essential in pharmaceutical research, where accurate standards are required for drug development and quality control.

Mécanisme D'action

While the exact mechanism of action for DMT-CCA is not specified in the search results, β-carboline alkaloids have been found to exhibit a range of pharmacological activities, making them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, or antimicrobial drug candidates .

Orientations Futures

The growing potential inherent in β-carboline alkaloids, including DMT-CCA, encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks . The fascinating diversity of structures and medicinal potential inherent in them encourage several researchers to deal with the synthesis of β-carboline containing natural products and their synthetic derivatives .

Propriétés

IUPAC Name |

1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGHZIOJFVTEPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316043 |

Source

|

| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

CAS RN |

73198-03-5 |

Source

|

| Record name | 73198-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

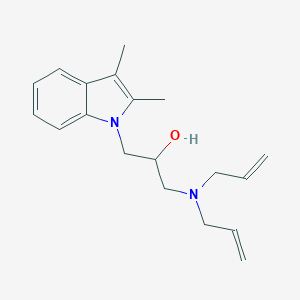

![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)